5-Azido-1,3,4,6-tetrahydroxyhexan-2-one
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Overview
Description
D-Fructose, 5-azido-5-deoxy-: is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of D-fructose, where the hydroxyl group at the fifth carbon is replaced by an azido group. It is known for its unique structure and is utilized in various scientific studies, particularly those involving the metabolism and physiological functions of fructose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 5-azido-5-deoxy- typically involves the conversion of D-fructose derivatives. One common method is the reaction of 5-azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as Biol-Rad AG 50W-X 8 (hydrogen form) at a temperature of around 45°C for about 2 hours .
Industrial Production Methods: While specific industrial production methods for D-Fructose, 5-azido-5-deoxy- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: D-Fructose, 5-azido-5-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or sulfonates can be used in the presence of a base.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products:
Substitution Reactions: Various alkylated or sulfonated derivatives of D-fructose.
Reduction Reactions: 5-amino-5-deoxy-D-fructose.
Scientific Research Applications
D-Fructose, 5-azido-5-deoxy- has several applications in scientific research:
Chemistry: Used as a reagent in carbohydrate chemistry to study the structure and synthesis of sugars.
Medicine: Utilized in drug development and pharmacological studies related to fructose metabolism disorders.
Industry: Applied in the production of biochemical assays and as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of D-Fructose, 5-azido-5-deoxy- involves its interaction with various biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in labeling and tracking studies in biological systems. The compound’s effects are mediated through its incorporation into metabolic pathways involving fructose, influencing glycan synthesis and degradation .
Comparison with Similar Compounds
- 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose
- 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose
Uniqueness: D-Fructose, 5-azido-5-deoxy- is unique due to its specific substitution at the fifth carbon with an azido group, which imparts distinct chemical properties. This modification allows it to participate in unique reactions, such as click chemistry, making it valuable for specific research applications .
Properties
Molecular Formula |
C6H11N3O5 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-azido-1,3,4,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h3,5-6,10-11,13-14H,1-2H2 |
InChI Key |
WQFVGJJQAVTZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)N=[N+]=[N-])O |
Origin of Product |
United States |
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